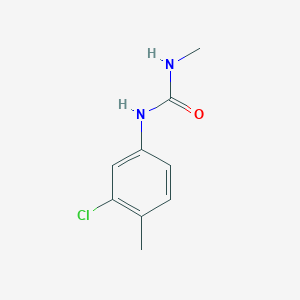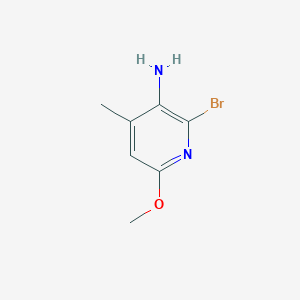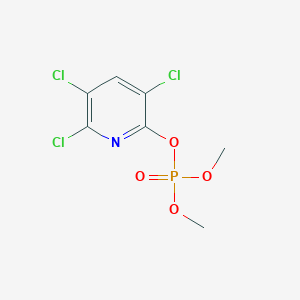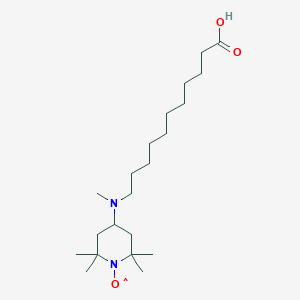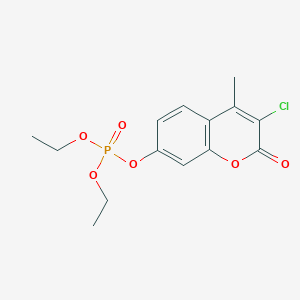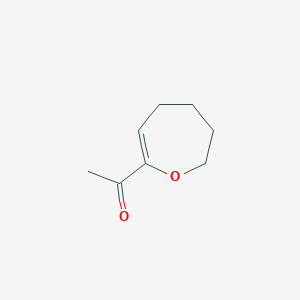
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone, also known as THOE, is a cyclic ether compound that has gained significant attention in recent years due to its potential applications in scientific research. THOE is a versatile compound that has been used in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This mechanism of action has potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
Biochemische Und Physiologische Effekte
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone enhances the activity of GABA receptors and inhibits the activity of glutamate receptors, leading to decreased neuronal activity. In vivo studies have shown that 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has anxiolytic and anticonvulsant effects, suggesting potential applications in the treatment of anxiety and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with a high degree of purity. It has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone also has several limitations. It is a relatively new compound, and its potential applications in scientific research are still being explored. Additionally, its mechanism of action is complex and not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone. One potential direction is the development of novel compounds based on 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone with enhanced therapeutic potential. Another direction is the exploration of 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone's mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone could be used as a tool for studying the role of GABA receptors in the brain and the development of new chemical probes for studying protein-ligand interactions. Overall, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has significant potential for use in scientific research and has the potential to lead to the development of novel therapies for a variety of neurological disorders.
Synthesemethoden
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone can be synthesized using a variety of methods, including the oxidation of tetrahydrofuran and the cyclization of 1,6-heptadien-3-ol. However, the most common method for synthesizing 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone is the cyclization of 1,6-heptadien-4-ol using a palladium catalyst. This method yields 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone with a high degree of purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used in a variety of scientific research applications, including drug development, chemical biology, and neuroscience. In drug development, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In chemical biology, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a tool for studying protein-ligand interactions and for the development of chemical probes. In neuroscience, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a tool for studying the role of GABA receptors in the brain.
Eigenschaften
CAS-Nummer |
138611-43-5 |
|---|---|
Produktname |
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(2,3,4,5-tetrahydrooxepin-7-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-7(9)8-5-3-2-4-6-10-8/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
MTOGWSFGLUWOIW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCCCO1 |
Kanonische SMILES |
CC(=O)C1=CCCCCO1 |
Synonyme |
Ethanone, 1-(4,5,6,7-tetrahydro-2-oxepinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



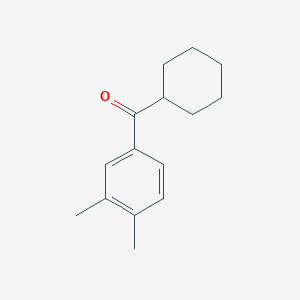
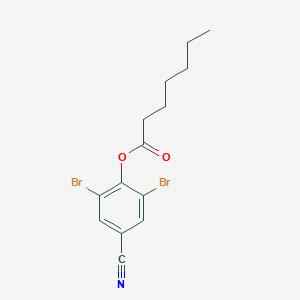
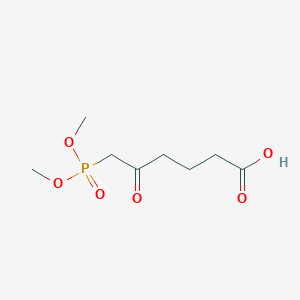
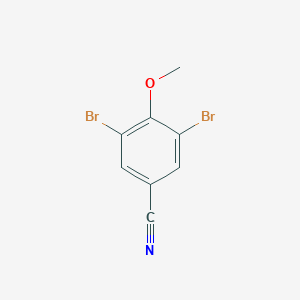
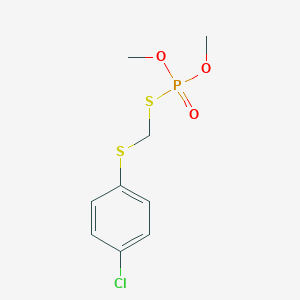
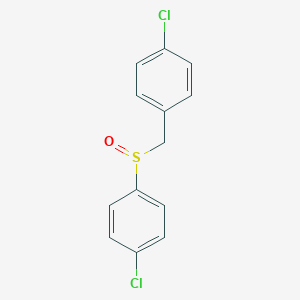
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)

